molecular formula C15H19N3O3S2 B2428627 N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1052592-19-4

N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2428627
CAS No.: 1052592-19-4
M. Wt: 353.46
InChI Key: ABPYLJCCTJQRAM-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a benzothiazole moiety, a privileged scaffold in drug discovery known to contribute to a wide range of biological activities . The molecular architecture, which combines this benzothiazole unit with a sulfonyl-piperidine carboxamide group, is designed to interact with various biological targets. Compounds featuring the benzothiazole core have demonstrated substantial potential in areas such as oncology, neurology, and infectious diseases, acting through mechanisms like enzyme inhibition and receptor modulation . Specifically, this compound serves as a valuable chemical probe for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds. It is particularly useful for exploring the effects of sulfonamide and carboxamide functionalities on target binding and selectivity. The presence of the methylsulfonyl group is a key feature that can influence the molecule's physicochemical properties and its interaction with enzymatic pockets. This product is intended for non-human research applications only and is a crucial tool for scientists developing novel therapeutic agents for conditions such as pain, inflammatory diseases, and cancer . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-10-4-3-5-12-13(10)16-15(22-12)17-14(19)11-6-8-18(9-7-11)23(2,20)21/h3-5,11H,6-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPYLJCCTJQRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound is characterized by several key structural elements:

  • Benzo[d]thiazole moiety : This heterocyclic structure contributes to the compound's biological activity.
  • Piperidine ring : Known for enhancing pharmacological properties.
  • Methylsulfonyl group : Improves solubility and reactivity, crucial for biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide and related compounds. These compounds exhibit significant activity against various cancer cell lines, as summarized in the following table:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at S and G2/M phases

Studies indicate that these compounds can induce apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death .

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]thiazole showed promising results against various cancer cell lines. The research focused on the structural modifications that enhance anticancer efficacy, particularly through the induction of apoptosis and cell cycle arrest mechanisms .
  • In Silico ADME Predictions : Another study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound using computational methods. The findings suggested favorable pharmacokinetic profiles, indicating potential as a therapeutic candidate .
  • Mechanistic Insights : Research indicated that the compound's interaction with cellular pathways could lead to significant therapeutic outcomes in cancer treatment. The study highlighted how structural variations influence biological activity and suggested further exploration into its use as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features several key structural elements:

  • Benzo[d]thiazole moiety : This heterocyclic structure contributes to the compound's biological activity.
  • Piperidine ring : Known for its role in enhancing pharmacological properties.
  • Methylsulfonyl group : Enhances solubility and reactivity, which is crucial for biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d]thiazole and piperidine structures. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at S and G2/M phases

Studies indicate that these compounds can induce apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death .

Antimicrobial Activity

The thiazole derivatives, including those with piperidine rings, exhibit antimicrobial properties. A series of compounds derived from thiazoles have demonstrated moderate to good activity against various bacterial strains. The presence of the methylsulfonyl group may enhance this activity by improving solubility and cellular uptake .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies on this compound derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing cell cycle arrest and apoptosis .
  • Selectivity Studies : Selectivity towards cancer cells over normal cells has been observed, indicating potential therapeutic applications with reduced side effects. For example, compound 4i showed a high degree of selectivity in targeting sarcoma cells in vivo .
  • Structure-Activity Relationship (SAR) : The structural modifications in the piperidine and thiazole components significantly influence the biological activity. Variations in substituents on the benzothiazole moiety led to differences in potency against cancer cells, emphasizing the importance of SAR in drug design .

Q & A

Q. Table 2: Biological Activity Trends ( & 19)

Modification SiteBiological EffectMechanism
Benzo[d]thiazole C4↑ COX-2 inhibition (IC50 = 0.2 µM)Enhanced hydrophobic packing
Piperidine N-sulfonyl↓ CYP3A4 inhibitionReduced metabolic clearance

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